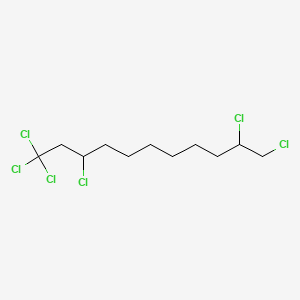
1,1,1,3,10,11-Hexachloroundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,10,11-Hexachloroundecane is a polychlorinated alkane with a long carbon chain. It is known for its significant presence in environmental pollutants and its use in various industrial applications . The compound has the molecular formula C₁₁H₁₈Cl₆ and a molecular weight of 362.98 g/mol .
Méthodes De Préparation
The synthesis of 1,1,1,3,10,11-Hexachloroundecane typically involves the chlorination of undecane. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the carbon chain. Industrial production methods often employ catalysts to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
1,1,1,3,10,11-Hexachloroundecane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated alcohols or acids, depending on the reaction conditions.
Reduction: Reduction reactions typically involve the removal of chlorine atoms, resulting in less chlorinated alkanes.
Substitution: Common reagents for substitution reactions include nucleophiles like hydroxide ions, which can replace chlorine atoms with hydroxyl groups
Applications De Recherche Scientifique
1,1,1,3,10,11-Hexachloroundecane is used extensively in scientific research, particularly in the fields of environmental science and toxicology. Its persistence in the environment makes it a subject of study for understanding the fate and transport of polychlorinated alkanes. Additionally, it is used as a reference standard in analytical chemistry for the detection and quantification of similar compounds in environmental samples .
Mécanisme D'action
The mechanism of action of 1,1,1,3,10,11-Hexachloroundecane involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by integrating into lipid bilayers, affecting membrane fluidity and function. It may also inhibit enzyme activity by binding to active sites or altering enzyme conformation .
Comparaison Avec Des Composés Similaires
1,1,1,3,10,11-Hexachloroundecane is unique among polychlorinated alkanes due to its specific chlorination pattern and long carbon chain. Similar compounds include:
- 1,1,1,2,2,3,4,5,5,5-Decachloropentane
- 1,1,1,2,3,4,4,5,5,5-Decachloropentane
- 1,1,1,2,2,3,3,4,4,5,5,5-Dodecachloropentane
These compounds share similar properties but differ in their chlorination patterns and carbon chain lengths, which can influence their chemical behavior and environmental impact .
Propriétés
IUPAC Name |
1,1,1,3,10,11-hexachloroundecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Cl6/c12-8-10(14)6-4-2-1-3-5-9(13)7-11(15,16)17/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUCVTBWQJKWCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCl)Cl)CCC(CC(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697784 |
Source


|
| Record name | 1,1,1,3,10,11-Hexachloroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601523-28-8 |
Source


|
| Record name | 1,1,1,3,10,11-Hexachloroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
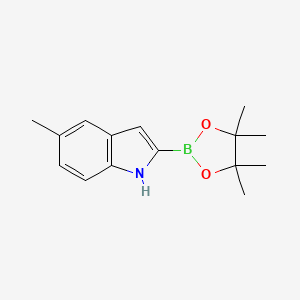
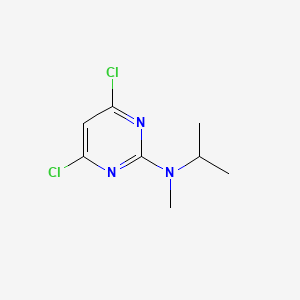
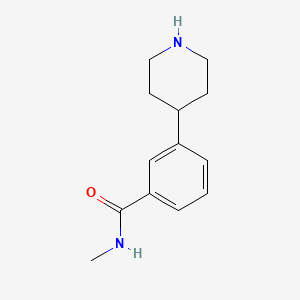
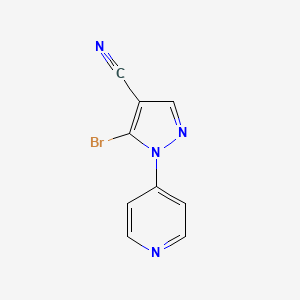
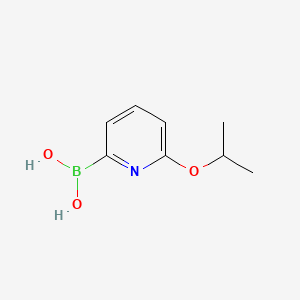
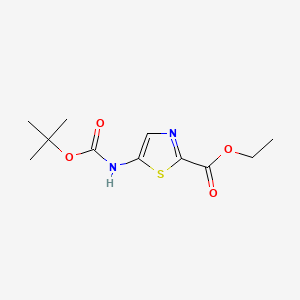
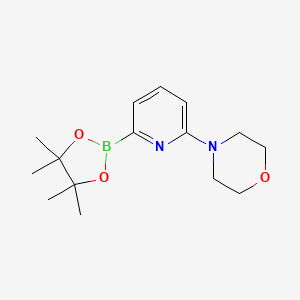
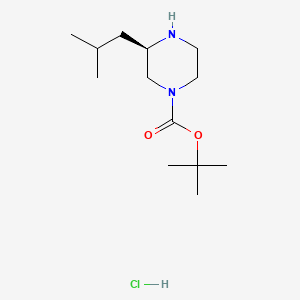
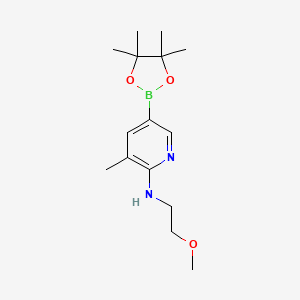



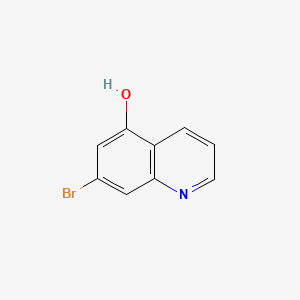
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
